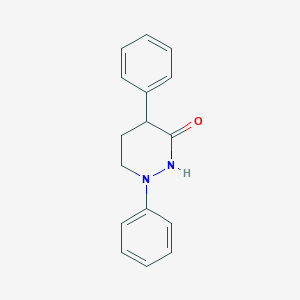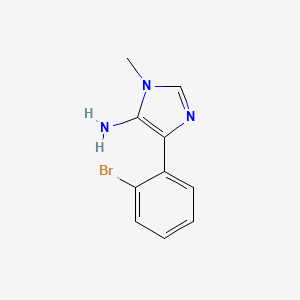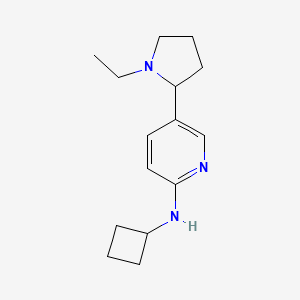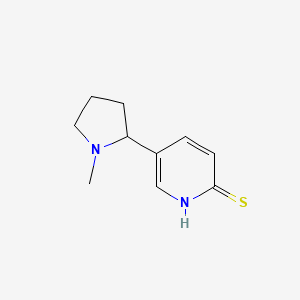
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a fluorophenyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve the use of solvents such as ethanol or ethyl acetate, and the reaction temperature is typically maintained at around 80-100°C .
Analyse Des Réactions Chimiques
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, the fluorophenyl group can be replaced by other nucleophiles, leading to the formation of different derivatives . Oxidation reactions can convert the ethyl ester group into carboxylic acid, while reduction reactions can reduce the pyrimidine ring to form dihydropyrimidine derivatives . Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as a neuroprotective and anti-inflammatory agent . Studies have demonstrated its ability to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its potential use in the treatment of neurodegenerative diseases . Additionally, it has been investigated for its antiviral and anticancer properties, making it a valuable compound in drug discovery and development .
Mécanisme D'action
The mechanism of action of ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate involves the inhibition of key molecular pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis pathways, thereby providing neuroprotection . The compound also targets the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . Molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB, further elucidating its mechanism of action .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate and pyrimido[4,5-d]pyrimidines . While these compounds share similar structural features, this compound is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties . The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a more potent and effective therapeutic agent .
Propriétés
IUPAC Name |
ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-15-12(16-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOCJCWWQQKHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)









